molecular formula C22H13Cl2NO3 B2813332 3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid CAS No. 477886-56-9

3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid

Cat. No.: B2813332
CAS No.: 477886-56-9
M. Wt: 410.25
InChI Key: FKKYPEHVWQQVKE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a quinoline core substituted at positions 2 and 3 with a 4-chlorophenyl group and a 2-chlorophenoxy group, respectively. Such methods likely apply to the target compound, given the structural similarity to reported analogs .

Properties

IUPAC Name

3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-14-11-9-13(10-12-14)20-21(28-18-8-4-2-6-16(18)24)19(22(26)27)15-5-1-3-7-17(15)25-20/h1-12H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKYPEHVWQQVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 2-chlorophenol, 4-chlorobenzaldehyde, and quinoline-4-carboxylic acid.

    Step 1: Formation of 2-(4-chlorophenyl)quinoline-4-carboxylic acid through a condensation reaction between 4-chlorobenzaldehyde and quinoline-4-carboxylic acid.

    Step 2: Substitution reaction where 2-chlorophenol is reacted with the intermediate product from Step 1 to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of quinoline-4-carboxylic acid exhibit significant anticancer properties. The selectivity of these compounds towards cancer cells can be enhanced by modifying their pKa values, which influences their ionization state in acidic tumor environments .

Case Study:
A study evaluated several quinoline derivatives against cancer cell lines (MCF-7 and K562). The results indicated that certain compounds showed higher selectivity towards cancer cells compared to non-cancerous cells like HEK293, suggesting a promising therapeutic index .

Antimicrobial Properties

Quinoline derivatives have also been investigated for their antimicrobial activity. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acidStaphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

This table summarizes the compound's efficacy against common pathogens, indicating its potential use in treating infections.

Inhibition of Histone Deacetylases (HDACs)

Recent studies have highlighted the role of quinoline derivatives as HDAC inhibitors, which are crucial in cancer therapy due to their ability to influence gene expression and promote apoptosis in cancer cells .

Case Study:
A series of synthesized compounds were tested for HDAC inhibition. One notable compound exhibited significant selectivity towards HDAC3, demonstrating promising anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic Acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Weight Key Features Reference
3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid 2-(4-ClPh), 3-(2-ClPhO) 428.7 (calculated) High lipophilicity due to dual chloro groups; potential for antibacterial activity N/A
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 2-(4-ClPh), 3-(4-MeOPhS) 421.9 Sulfanyl group may enhance metabolic stability; unconfirmed bioactivity
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 2-(5-Me-furyl), 6-Cl 297.73 Furyl substituent introduces polarity; research chemical
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid 2-(3-ClPh), 7-Cl, 8-Me 332.18 Methyl group at position 8 may sterically hinder interactions
6-Chloro-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid 2-(5-(CF₃Ph)-furyl), 6-Cl 417.77 Trifluoromethyl group enhances electron-withdrawing effects

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 2-chlorophenoxy group (electron-withdrawing) may alter electronic density on the quinoline ring compared to sulfanyl or methoxy groups (electron-donating), affecting binding to biological targets .

Biological Activity

3-(2-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. This compound features a complex structure characterized by a quinoline core with chlorophenyl and chlorophenoxy substituents, which enhance its biological activity and potential applications in medicinal chemistry. The presence of chlorine atoms increases reactivity, making it a subject of interest in various biological studies.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives of quinoline-4-carboxylic acids can effectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism
MCF-7168.78Induction of apoptosis
A-431< 10HDAC inhibition
HT29< 5Cell cycle arrest at G1 phase
  • HDAC Inhibition : The compound's structure allows it to act as an HDAC inhibitor, which is crucial for regulating gene expression involved in cancer cell growth. The presence of the carboxylic acid group is essential for its inhibitory activity against HDACs .
  • Apoptosis Induction : Studies have shown that treatment with this compound leads to apoptosis in cancer cells, suggesting that it may activate intrinsic apoptotic pathways .
  • Cell Cycle Arrest : It has been reported that the compound causes cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cell cycle and thus inhibiting their proliferation .

Structure-Activity Relationship (SAR)

The unique combination of chlorinated phenyl groups and carboxylic acid functionality enhances both chemical reactivity and biological activity compared to other similar compounds. The SAR studies indicate that modifications on the phenyl rings can significantly affect the compound's potency and selectivity against various targets .

Table 2: Comparison of Quinoline Derivatives

Compound Name Structural Features Biological Activity
This compoundChlorinated phenyl groups, carboxylic acidPotent anticancer activity
ChloroquineQuinoline coreAntimalarial effects
8-Chloro-2-(3-chlorophenyl)quinolineContains chloro and phenyl groupsExhibits antimicrobial properties

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced viability in MCF-7 breast cancer cells at concentrations below 200 µM, indicating its potential as an effective therapeutic agent .
  • Molecular Docking Studies : Molecular docking analyses have shown favorable binding interactions between this compound and key amino acid residues in target proteins, supporting its role as a selective inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically required, starting with cyclization of nitroarylacetic acid derivatives. For example, methyl 2-nitrophenylacetic acid can undergo cyclization with formaldehyde and tetrabutylammonium iodide in toluene under reflux (80–100°C) to form the quinoline core. Subsequent chlorination and coupling reactions introduce the 2-chlorophenoxy and 4-chlorophenyl groups. Reaction optimization includes pH control (neutral to slightly basic) and inert atmosphere to prevent side reactions .
  • Critical Parameters :

StepReagentsTemperatureTimeYield
CyclizationFormaldehyde, K₂CO₃80°C12 h65–70%
ChlorinationPOCl₃110°C6 h85%
CouplingCuI, DMEDA60°C24 h50–60%

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.4 ppm, carboxylic acid proton at δ 10.8–11.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 413.04 for C₂₂H₁₄Cl₂NO₃) .
  • X-ray Crystallography : Single-crystal analysis to resolve steric effects between chlorophenyl and phenoxy groups (if crystallizable) .

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

  • Solubility : Test in DMSO (≥50 mg/mL), followed by aqueous buffers (pH 7.4 PBS). Low solubility in nonpolar solvents (e.g., hexane) due to the carboxylic acid moiety.
  • Stability : Monitor degradation via HPLC under acidic (pH < 3) or basic (pH > 10) conditions. Carboxylic acid groups may esterify in methanol under acidic catalysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

  • Approach :

  • Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., kinases, cytochrome P450).
  • Modifications : Synthesize analogs (e.g., methyl ester derivatives, halogen substitutions) to assess how substituents affect IC₅₀ values. For example, replacing 2-chlorophenoxy with methoxy groups may reduce steric hindrance .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate experimental IC₅₀ with binding energies (ΔG) .

Q. What strategies resolve contradictory spectral data during characterization?

  • Case Study : If NMR shows unexpected splitting (e.g., doublets instead of singlets for aromatic protons), confirm via:

  • Variable Temperature NMR : Rule out dynamic effects (e.g., rotamers).
  • 2D-COSY/HMBC : Assign coupling pathways and verify substituent positions .
    • Validation : Cross-reference with synthesized analogs or computational predictions (DFT calculations for NMR chemical shifts) .

Q. How can computational models predict metabolic pathways and toxicity?

  • Tools : Use ADMET predictors (e.g., SwissADME) to identify likely Phase I metabolites (e.g., hydroxylation at C-3 of quinoline).
  • Key Metrics :

ParameterPrediction
LogP3.8 (high lipophilicity)
CYP3A4 InhibitionHigh risk
hERG BindingLow risk
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Scale-Up Issues :

  • Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water).
  • Byproducts : Monitor for di-chlorinated byproducts via LC-MS and adjust stoichiometry of Cl⁻ sources .
    • Yield Optimization Table :
ScaleYield (Lab)Yield (Pilot)
1 g60%55%
10 g58%50%

Q. How does the compound’s stability in biological matrices impact pharmacokinetic studies?

  • Protocol :

  • Plasma Stability : Incubate with rat plasma (37°C, 24 h); analyze via LC-MS/MS. Expect <10% degradation if ester prodrugs are used.
  • Light Sensitivity : Store solutions in amber vials; UV-Vis spectra show λmax at 320 nm (photo-degradation risk) .

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental bioactivity data?

  • Root Causes :

  • Solubility Overestimation : Predicted solubility may not account for aggregation in PBS.
  • Off-Target Effects : Use kinome-wide profiling to identify unintended kinase interactions.
    • Mitigation : Combine SPR (surface plasmon resonance) with cellular assays (e.g., HEK293T transfection) to validate target engagement .

Methodological Resources

  • Synthesis Protocols : Refer to multi-step organic reactions in and .
  • Safety Handling : Follow Combi-Blocks’ guidelines for quinoline derivatives (e.g., avoid inhalation, use fume hoods) .
  • Biological Assays : Adapt enzyme inhibition protocols from (IC₅₀ determination via fluorescence polarization).

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